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Canola oil fatty acid, hydrogenated - 125328-47-4

Canola oil fatty acid, hydrogenated

Catalog Number: EVT-1510788
CAS Number: 125328-47-4
Molecular Formula: C14H18N2O3S
Molecular Weight: 0
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Product Introduction

Overview

Canola oil fatty acid, hydrogenated, refers to the product resulting from the hydrogenation of canola oil, which primarily consists of triglycerides derived from canola seeds. This process converts unsaturated fatty acids into saturated fatty acids, enhancing the oil's stability and altering its physical properties. The hydrogenation process typically aims to increase the melting point and improve the texture of the oil, making it suitable for various culinary applications while minimizing trans fatty acid content.

Source

Canola oil is extracted from the seeds of the canola plant (Brassica napus), which is cultivated for its seeds rich in oil. The extraction methods include cold pressing and solvent extraction using hexane. After extraction, further refining processes may be applied to remove impurities and enhance flavor and shelf life .

Classification

Hydrogenated canola oil is classified as a saturated fat due to the addition of hydrogen atoms during the hydrogenation process. It is important to note that fully hydrogenated canola oil contains no trans fats, making it a healthier alternative compared to partially hydrogenated oils that may contain harmful trans fatty acids .

Synthesis Analysis

Methods

The synthesis of hydrogenated canola oil involves a catalytic hydrogenation reaction where hydrogen gas is added to unsaturated fatty acids in the presence of a catalyst, typically nickel or palladium. This process can be performed under controlled temperature and pressure conditions to achieve varying degrees of saturation.

  1. Catalytic Hydrogenation:
    • Canola oil is mixed with a hydrogen gas source.
    • A catalyst (e.g., nickel) is introduced.
    • The mixture is heated under pressure to facilitate the reaction.
    • The degree of saturation can be controlled by adjusting reaction time and temperature .

Technical Details

The reaction can be represented as follows:

CnH2n+H2catalystCnH2n+2\text{C}_n\text{H}_{2n}+\text{H}_2\xrightarrow{\text{catalyst}}\text{C}_n\text{H}_{2n+2}

This equation illustrates how unsaturated hydrocarbons (fatty acids) are converted into saturated hydrocarbons through the addition of hydrogen .

Molecular Structure Analysis

Structure

The molecular structure of hydrogenated canola oil consists primarily of saturated fatty acids, predominantly stearic acid (C18:0) after complete hydrogenation. The saturation leads to a linear structure, allowing molecules to pack closely together, resulting in solid or semi-solid forms at room temperature.

Data

  • Molecular Formula: C18H36O2 (for stearic acid)
  • Melting Point: Approximately 73°C for fully hydrogenated canola oil .
Chemical Reactions Analysis

Reactions

The primary reaction involved in the production of hydrogenated canola oil is the addition of hydrogen across double bonds in unsaturated fatty acids. This reaction not only saturates these bonds but also alters their configuration from cis to trans forms in partial hydrogenation scenarios.

Technical Details

CnH2n+H2CnH2n+2(saturated)\text{C}_n\text{H}_{2n}+\text{H}_2\rightarrow \text{C}_n\text{H}_{2n+2}\quad (\text{saturated})
cis CnH2npartial Htrans CnH2n(trans fat formation)\text{cis C}_n\text{H}_{2n}\xrightarrow{\text{partial H}}\text{trans C}_n\text{H}_{2n}\quad (\text{trans fat formation})
Mechanism of Action

The mechanism of action for hydrogenated canola oil involves several steps:

  1. Adsorption: Unsaturated fatty acids adsorb onto the catalyst surface.
  2. Hydrogen Activation: Hydrogen molecules dissociate into atomic hydrogen on the catalyst.
  3. Addition Reaction: Atomic hydrogen adds across double bonds in unsaturated fatty acids, converting them into saturated fatty acids.
  4. Desorption: The newly formed saturated fatty acids desorb from the catalyst surface into the bulk phase .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a pale yellow or white solid at room temperature.
  • Odor: Mild characteristic odor.
  • Texture: Waxy or creamy depending on formulation.

Chemical Properties

  • Fatty Acid Composition: Predominantly stearic acid after full hydrogenation.
  • Stability: Enhanced stability against oxidation compared to non-hydrogenated oils.
  • Melting Point Range: 60°C to 73°C depending on saturation level and blending with other oils .
Applications

Hydrogenated canola oil has several applications:

  • Food Industry: Used as a shortening or margarine base due to its desirable texture and stability without trans fats.
  • Baking: Provides structure and moisture retention in baked goods.
  • Confectionery Products: Used in chocolates and coatings for improved mouthfeel and shelf life.

Properties

CAS Number

125328-47-4

Product Name

Canola oil fatty acid, hydrogenated

Molecular Formula

C14H18N2O3S

Synonyms

Canola oil fatty acid, hydrogenated

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